molecular formula C13H15BrFN3O4S B15102813 C13H15BrFN3O4S

C13H15BrFN3O4S

Cat. No.: B15102813
M. Wt: 408.25 g/mol
InChI Key: ODPDPWANVJHYJL-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H15BrFN3O4S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H15BrFN3O4S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.

    Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between different fragments of the molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

C13H15BrFN3O4S: can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

    Addition: The addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

    Catalysts: Such as palladium or platinum complexes.

Major Products

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups or extended carbon chains.

Scientific Research Applications

C13H15BrFN3O4S: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C13H15BrFN3O4S involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with metabolic pathways: Altering the production or utilization of key metabolites.

    Inducing oxidative stress: Leading to cellular damage and apoptosis.

Comparison with Similar Compounds

C13H15BrFN3O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C13H15ClFN3O4S: A compound with a chlorine atom instead of bromine.

    C13H15BrFN3O4Se: A compound with a selenium atom instead of sulfur.

    C13H15BrF2N3O4S: A compound with an additional fluorine atom.

These comparisons can help identify the specific properties and potential advantages of This compound in various applications.

Properties

Molecular Formula

C13H15BrFN3O4S

Molecular Weight

408.25 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C13H15BrFN3O4S/c14-8-1-2-11(10(15)5-8)18-12(19)6-16-13(20)17-9-3-4-23(21,22)7-9/h1-2,5,9H,3-4,6-7H2,(H,18,19)(H2,16,17,20)

InChI Key

ODPDPWANVJHYJL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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